Azasetron

Description

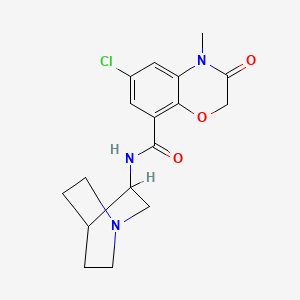

Azasetron hydrochloride (chemical formula: C₁₇H₂₁Cl₂N₃O₃; CAS: 123040-16-4) is a selective 5-HT₃ receptor antagonist used primarily to prevent chemotherapy-induced nausea and vomiting (CINV). Its IUPAC name is N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride (1:1). It exhibits rapid absorption and elimination, with a plasma concentration peak (Tₘₐₓ) observed at ~0.67 hours post-intravenous administration and a urinary excretion rate of ~12% . This compound’s antiemetic efficacy is linked to its high 5-HT₃ receptor occupancy, which is dose-dependent and optimized at 10–20 mg doses .

Structure

3D Structure

Properties

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKZPHOXUVCQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045651 | |

| Record name | Azasetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123040-69-7 | |

| Record name | Azasetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azasetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azasetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azasetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZASETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77HC7URR9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Traditional Synthesis from Methyl Salicylate

The foundational synthesis of azasetron hydrochloride, as described by Yuan Zhe (2006), begins with methyl salicylate as the starting material. The process involves sequential transformations:

- Chlorination : Methyl salicylate undergoes chlorination at the 5-position using chlorine gas or sulfuryl chloride, yielding methyl 5-chlorosalicylate.

- Nitration : Introduction of a nitro group at the 3-position via nitric acid in sulfuric acid produces methyl 3-nitro-5-chlorosalicylate.

- Reduction : Catalytic hydrogenation or stannous chloride reduction converts the nitro group to an amine, forming methyl 3-amino-5-chloro-2-hydroxybenzoate.

- Cyclization : Reaction with chloroacetyl chloride in dichloromethane facilitates ring closure, generating 6-chloro-4-methyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester.

- Hydrolysis : Alkaline hydrolysis (NaOH/ethanol) cleaves the methyl ester to the corresponding carboxylic acid.

- Chlorination : Thionyl chloride converts the carboxylic acid to an acyl chloride.

- Condensation : Reaction with 3-aminoquinuclidine in chloroform forms the free base, followed by HCl salt precipitation to yield this compound hydrochloride.

Key Parameters :

- Overall Yield : 37%.

- Limitations : Use of toxic reagents (thionyl chloride, chloroform), multi-step purification, and environmental concerns due to halogenated solvents.

Insoluble Solvent Recrystallization Method

A patent (CN102329313A) details a purification-centric approach to enhance crystalline purity:

- Initial Crystallization : Crude this compound hydrochloride is dissolved in an insoluble solvent (e.g., acetone or ethyl acetate) at ≤30°C, followed by vigorous agitation and filtration to remove impurities.

- Ammonia Treatment : The filter cake is stirred in dilute ammonia water (pH ≤9) to dissolve residual acids, with subsequent filtration to isolate the purified base.

- Final Precipitation : Acidification with HCl in ethanol precipitates high-purity this compound hydrochloride.

Advantages :

- Purity Improvement : Reduces residual solvents and byproducts to <0.1%.

- Scalability : Suitable for industrial batches due to minimal temperature control requirements.

TBTU-Catalyzed Condensation Method

To address the limitations of traditional routes, CN103351386B introduces 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a condensing agent:

- Hydrolysis : 6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-methyl ester is hydrolyzed in NaOH/ethanol (1:1 v/v) at 60°C for 2.5 hours to yield the carboxylic acid.

- Activation : The acid is activated with TBTU in tetrahydrofuran (THF) at 5°C, forming a reactive O-acylisourea intermediate.

- Condensation : 3-aminoquinuclidine dihydrochloride is added directly without prior neutralization, with triethylamine as a base, achieving 85% conversion in 1 hour.

- Salt Formation : Crystallization from ethanol/HCl (pH 2.5) provides the final product.

Optimization Highlights :

- Yield Increase : 72% overall yield, nearly doubling traditional methods.

- Environmental Benefits : Eliminates thionyl chloride and reduces chloroform usage by 90%.

Novel One-Pot Synthesis Approach

A 2019 innovation (LookChem) streamlines synthesis using methyl 5-chlorosalicylate as the starting material:

- Nitrification : Acetic anhydride and nitric acid nitrify the substrate at 25°C, avoiding extreme temperatures.

- Reduction : Stannous chloride in HCl reduces the nitro group to an amine.

- One-Pot Methylation : Dimethyl carbonate serves as a green methylating agent, forming 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate in a single vessel.

- TBTU-Mediated Condensation : Similar to CN103351386B, this step achieves 89% yield with <2% impurities.

Advantages :

Chemical Reactions Analysis

Synthetic Reactions

The synthesis of azasetron hydrochloride involves sequential transformations optimized for industrial scalability. Key steps include:

Methylation

Reactants : 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester + dimethyl sulfate

Conditions :

-

Solvent: DMF

-

Temperature: Room temperature

-

Catalyst: NaOH

Outcome : Yields 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester with >90% purity .

Hydrolysis

Reactants : Methyl ester intermediate + NaOH

Conditions :

-

Solvent: Ethanol-water (1:1–1.5:1 v/v)

-

Temperature: 55–65°C

-

Duration: 2–3 hours

Outcome : Generates 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid .

Activation and Aminolysis

Reactants : Carboxylic acid intermediate + 3-aminoquinuclidine dihydrochloride

Conditions :

-

Activation agent: N-hydroxysuccinimide (NHS) or TBTU

-

Solvent: Dichloromethane or ethyl acetate

-

Temperature: 0–10°C

-

Base: Triethylamine

Outcome : Forms This compound free base , which is subsequently salified with HCl to yield the hydrochloride salt .

Table 1: Synthesis Optimization

| Step | Yield (%) | Purity (%) | Key Improvement vs. Prior Art |

|---|---|---|---|

| Methylation | >90 | >98 | Avoids thionyl chloride |

| Hydrolysis | 95–98 | >99 | Shorter reaction time |

| Aminolysis | 70–75 | >98 | TBTU reduces byproducts |

Degradation Reactions

This compound hydrochloride exhibits instability under specific conditions, necessitating controlled storage:

Photodegradation

Conditions :

-

Light: Exposure to room light (25°C)

-

Solvent: 0.9% NaCl

Findings : -

>50% degradation within 4 hours (color change to pink).

-

>70% loss after 24 hours .

Mechanism : Likely oxidation or structural isomerization triggered by UV/visible light.

Thermal Degradation

Conditions :

-

Temperature: 25°C (protected from light)

-

Solvent: 0.9% NaCl or 5% glucose

Findings :

Table 2: Stability Profile in Sodium Chloride

| Condition | Time (hr) | Remaining this compound (%) | pH Change |

|---|---|---|---|

| 25°C, light-exposed | 4 | 48.2 ± 1.5 | 6.8 → 6.3 |

| 25°C, light-protected | 48 | 97.1 ± 0.8 | 6.8 → 5.9 |

| 4°C, light-protected | 336 | 98.5 ± 0.6 | 6.8 → 6.1 |

High-Performance Liquid Chromatography (HPLC)

-

Column : Phenomenex C18 (4.6 × 150 mm, 5 µm)

-

Mobile Phase : Acetonitrile/KH2PO4 buffer/triethylamine (25:74:1 v/v; pH 4.0)

-

Detection : 302 nm (this compound), 241 nm (dexamethasone) .

-

Retention Times : 4.5 min (this compound), 10.7 min (dexamethasone) .

Degradation Product Identification

Forced degradation studies under acidic (1N HCl), alkaline (1N NaOH), and oxidative (3% H2O2) conditions revealed:

-

Acid/Base Hydrolysis : Cleavage of the amide bond, generating 6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxylic acid and 3-aminoquinuclidine .

-

Oxidation : Formation of N-oxide derivatives (unidentified due to lack of reference standards) .

Industrial-Scale Reaction Considerations

Scientific Research Applications

Clinical Applications

Chemotherapy-Induced Nausea and Vomiting (CINV)

Azasetron is predominantly utilized for the prevention of CINV, especially associated with cisplatin-based chemotherapy. It has been shown to effectively reduce the incidence of both acute and delayed nausea and vomiting in patients undergoing cancer treatment. A study comparing this compound with ondansetron revealed that while this compound was effective, it did not demonstrate non-inferiority to ondansetron in controlling delayed CINV .

Postoperative Nausea and Vomiting (PONV)

In addition to its use in oncology, this compound is also employed to prevent PONV. It has been evaluated against standard treatments like metoclopramide and has shown promising results in reducing postoperative nausea without significant adverse effects .

Pharmacological Profile

This compound acts by blocking the 5-HT3 receptors located in the central nervous system (CNS) and gastrointestinal tract, which are implicated in the vomiting reflex. Its pharmacological properties make it a valuable tool in settings where nausea and vomiting are prevalent.

| Pharmacological Target | Mechanism | Clinical Use |

|---|---|---|

| 5-HT3 Receptor Antagonist | Inhibition of serotonin action | CINV, PONV |

Efficacy Studies

Several studies have highlighted the efficacy of this compound compared to other antiemetics:

- A clinical evaluation demonstrated a response rate of 97% for this compound in patients undergoing transcatheter arterial chemoembolization for hepatocellular carcinoma, significantly higher than control groups receiving traditional antiemetics .

- A multicenter study indicated that this compound was well-tolerated among patients with chronic liver diseases, showing no significant side effects related to its administration .

Safety Profile

This compound has a favorable safety profile, with common adverse effects including constipation and hiccups, which are generally mild . In clinical trials, it has been noted that there were no unexpected drug-related adverse events reported during treatment periods .

Emerging Research and Future Directions

Recent investigations into this compound's potential beyond traditional applications include its antimitogenic properties against cancer cell lines and its preclinical testing for treating cocaine abuse . These findings open avenues for further research into its broader therapeutic applications.

Case Study 1: Efficacy in Hepatocellular Carcinoma

In a cohort of 32 patients treated with this compound during chemoembolization procedures, the drug achieved a complete response rate of 66%, showcasing its effectiveness in severe cases where conventional treatments may falter .

Case Study 2: Comparison with Ondansetron

A randomized trial involving 200 patients assessed this compound against ondansetron for CINV prevention. While this compound was effective, it fell short of demonstrating non-inferiority compared to ondansetron for delayed nausea control .

Mechanism of Action

Azasetron exerts its effects by selectively and competitively binding to 5-HT3 receptors, thereby blocking the serotonin binding site. This inhibition of 5-HT3 receptors prevents the activation of the vomiting reflex, making this compound effective in managing nausea and vomiting .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Azasetron shares structural similarities with other 5-HT₃ antagonists, such as ramosetron , granisetron , and ondansetron , all featuring a bicyclic amine core. However, its benzoxazine ring and chlorine substitution differentiate it, influencing receptor binding affinity and pharmacokinetics. For example:

Clinical Efficacy

In a retrospective study comparing This compound and ramosetron in lung cancer patients receiving cisplatin:

- Complete Emesis Protection: No significant difference (both ~75–80%).

- Nausea Severity : Ramosetron showed superior reduction in grade 2–3 nausea (p < 0.05).

- Rescue Medication Use : 27% lower requirement in the ramosetron group .

This compound’s efficacy is comparable to ondansetron in cisplatin-based regimens but requires adjunct dexamethasone for optimal results .

Pharmacokinetic Profiles

| Parameter | This compound | Granisetron | Ondansetron |

|---|---|---|---|

| Tₘₐₓ (hours) | 0.67 ± 0.25 | 1.5–2.0 | 1.5–2.5 |

| Half-life (hours) | 4.5–5.5 | 8–12 | 3–4 |

| Urinary Excretion | ~12% | ~15% | ~5% |

| Protein Binding | 65–70% | 60–65% | 70–75% |

This compound’s shorter half-life necessitates once-daily dosing, whereas granisetron’s longer half-life allows less frequent administration.

Stability and Formulation

This compound hydrochloride is light-sensitive, degrading in saline or glucose solutions exposed to room light (color shifts from colorless to pink within 4 hours). In contrast, dexamethasone-azasetron admixtures remain stable for 48 hours at 25°C if protected from light . Comparatively, ondansetron exhibits greater photostability under similar conditions .

Key Research Findings

- Receptor Occupancy : this compound’s 5-HT₃ occupancy at 10 mg achieves >90% inhibition of serotonin-induced emesis, comparable to ondansetron at 8 mg .

- Synergistic Use : Combined with dexamethasone, this compound’s complete response rate in acute CINV increases from 55% to 85% .

- Adverse Effects : Mild headache (10–15%) and constipation (5–8%), aligning with other 5-HT₃ antagonists .

Biological Activity

Azasetron hydrochloride is a potent antiemetic drug primarily utilized for the prevention of nausea and vomiting associated with cancer chemotherapy and postoperative settings. As a selective antagonist of the 5-HT3 serotonin receptor, this compound exhibits significant biological activity that has been investigated through various studies and clinical trials.

This compound is classified as a benzamide derivative, differing structurally from other 5-HT3 receptor antagonists. It selectively and competitively binds to the 5-HT3 receptors, blocking serotonin from binding and thus inhibiting the receptor's activity. This mechanism is crucial in mitigating nausea and vomiting, particularly in patients undergoing chemotherapy.

- Chemical Formula : CHClNO

- IC : Approximately M

- Half-life : Approximately 5.4 hours

- Bioavailability : About 90% when administered orally

Pharmacokinetics

This compound is primarily administered orally or intravenously, achieving high bioavailability due to its absorption mechanisms in the small intestine. The drug is excreted mostly unchanged in urine, indicating minimal metabolism prior to excretion.

Case Studies and Clinical Trials

-

Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV) :

- A study comparing this compound with ondansetron demonstrated that this compound had a complete response (CR) rate of 59% compared to ondansetron's 73% among chemotherapy-naïve patients. The statistical analysis indicated no significant differences in efficacy between the two drugs (p-value > 0.05) .

Parameter This compound (n=131) Ondansetron (n=134) p-value Complete Response Rate 59% 73% 0.054 Degree of Nausea (Day 1) 0.5 ± 0.7 0.4 ± 0.7 0.627 Adverse Events (Grade ≥1) Constipation: 3 Constipation: 0 1.000 - Combination Therapy with Dexamethasone :

Safety Profile

This compound has been shown to have a favorable safety profile, with mild adverse effects reported in clinical trials, including constipation and hiccups, which were not significantly different from those observed with other antiemetics like ondansetron .

Research Findings

Recent studies have highlighted additional biological activities of this compound beyond its antiemetic properties:

- Antimitogenic Effects : this compound has demonstrated potent antimitogenic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

- Apoptotic Activity : The compound has been shown to induce apoptosis in certain cancer cells, which may enhance its efficacy as part of combination therapies .

Q & A

Q. What is the mechanism of action of azasetron hydrochloride as a 5-HT3 receptor antagonist, and how does its receptor affinity compare to other antagonists?

this compound hydrochloride selectively inhibits 5-HT3 receptors with high potency (IC₅₀ = 0.33 nM) . Its mechanism involves blocking serotonin-induced ion channel activation in the chemoreceptor trigger zone and vagal afferents, reducing nausea/vomiting signals. Unlike dopamine receptor antagonists, it lacks extrapyramidal side effects, making it suitable for chemotherapy-induced emesis studies . Comparative affinity studies require radioligand binding assays using tissues like rat ileum or transfected cell lines expressing 5-HT3 receptors .

Q. What analytical methods are recommended for quantifying this compound hydrochloride in pharmaceutical formulations or biological matrices?

High-performance liquid chromatography (HPLC) with diode array detection (DAD) is widely validated. Key parameters:

- Column : Phenomenex C18 (4.6 × 150 mm, 5 µm).

- Mobile phase : Acetonitrile:50 mM KH₂PO₄ buffer:triethylamine (25:74:1 v/v; pH 4.0).

- Detection : 302 nm for this compound, 241 nm for co-administered drugs (e.g., dexamethasone).

- Flow rate : 1.0 mL/min at 30°C . Method validation should include specificity (e.g., forced degradation under acidic/alkaline/oxidative conditions) and linearity (0.05–0.2 mg/mL) .

Q. How can researchers assess 5-HT3 receptor binding affinity in vitro?

Use radiolabeled ligands (e.g., [³H]-GR65630) in competitive binding assays. For example:

- Tissue preparation : Isolate rat small intestine membranes.

- Incubation : 37°C for 60 minutes with varying this compound concentrations.

- Data analysis : Calculate Ki values using nonlinear regression (e.g., GraphPad Prism). this compound’s high affinity (Kd = 0.33 nM) correlates with its efficacy in blocking serotonin-induced contractions .

Advanced Research Questions

Q. What experimental design ensures stability of this compound hydrochloride in infusion solutions during co-administration studies?

Stability depends on light exposure , temperature , and drug concentration :

Q. How can synthesis protocols for this compound hydrochloride be optimized to improve yield and purity?

A 9-step synthesis from methyl 5-chloro-2-hydroxybenzoate includes nitration, reduction, and cyclization. Key optimizations:

- Step 4 (Ring closure) : Use catalytic HCl in ethanol at 60°C to reduce byproducts.

- Final purification : Recrystallization from methanol/diethyl ether achieves >98% purity. Overall yield: 40% (vs. 25–30% in early methods). Structural confirmation via ¹H NMR (δ 1.5–2.1 ppm for bicyclic protons) and LC-MS .

Q. What strategies resolve contradictions in stability data between this compound formulations under varying conditions?

Conflicting reports (e.g., Wang et al. vs. Fang et al.) arise from differences in light exposure protocols and container materials . To reconcile:

- Replicate studies : Use identical parameters (e.g., 25°C, polyolefin bags, 0.1 mg/mL this compound).

- Degradation kinetics : Apply Arrhenius modeling to predict shelf-life under accelerated conditions (e.g., 35°C).

- Photodegradation analysis : Use UV-Vis spectroscopy to track color changes (e.g., colorless → pink indicates degradation) .

Q. How should compatibility studies be designed when combining this compound with corticosteroids like dexamethasone?

Key considerations :

- Concentration ratios : Test clinically relevant doses (e.g., AD5: 0.05 mg/mL dexamethasone + 0.1 mg/mL this compound).

- Container interaction : Compare glass vs. polyolefin to assess adsorption.

- Analytical specificity : Ensure HPLC resolves degradation peaks (retention times: 4.5 min for this compound, 10.7 min for dexamethasone) .

Q. What in vivo models are appropriate for evaluating this compound’s efficacy against chemotherapy-induced emesis?

Q. How can researchers characterize this compound’s pharmacokinetics in preclinical models?

Q. What methodologies identify degradation products in this compound hydrochloride under stress conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.